3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester
Overview
Description
“3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” is an intermediate in the synthesis of wholly aromatic polyesters . It is also known as Methyl 3’-Bromo-4’-methoxy- [1,1’-biphenyl]-4-carboxylate .
Synthesis Analysis
The synthesis of “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, could be used in the synthesis .Molecular Structure Analysis
The molecular formula of “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” is C9H9BrO3 .Chemical Reactions Analysis
The chemical reactions involving “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” could potentially involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The average mass of “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” is 263.130 Da . The monoisotopic mass is 261.999329 Da .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis Process : The compound 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, similar in structure to the requested compound, has been synthesized from vanillin, involving processes like bromation, oxidation, and esterification. The synthesis achieved a total yield of 66.4%, with identification of products at different steps using 1H-NMR and IR techniques (Zha, 2011).
Chemical Properties and Applications
- Bromophenol Derivatives : Studies on bromophenol derivatives from the red alga Rhodomela confervoides have identified compounds structurally similar to the requested compound. These derivatives, including various bromophenol compounds, were analyzed using techniques like IR, NMR, and X-ray structure analysis. However, the compounds were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Potential Biological and Pharmacological Activity
- Investigation in Sponges : A chemical investigation of two thorectidae sponges yielded new brominated tryptophan derivatives, including compounds structurally related to the compound . These compounds demonstrated varying degrees of inhibitory activity against Staphylococcus epidermidis (Segraves & Crews, 2005).
Chemical Modifications and Protective Group Applications
- Protective Group in Synthesis : In the synthesis of certain complex molecules, similar ester compounds are used as protective groups for carboxylic acids. These esters can be stable against various chemical conditions, allowing them to be an integral part of synthetic routes in organic chemistry (Kurosu et al., 2007).
Future Directions
The future directions for “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” could potentially involve further development of the protodeboronation process, which is currently not well developed . This could open up new possibilities for the synthesis of wholly aromatic polyesters and other complex organic compounds.
properties
IUPAC Name |
methyl 4-(3-bromo-4-methoxyphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-8-7-12(9-13(14)16)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNMJBRHLHFQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.